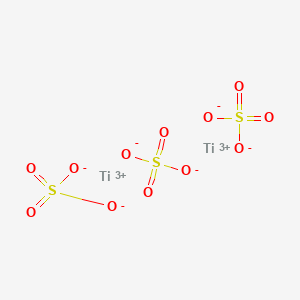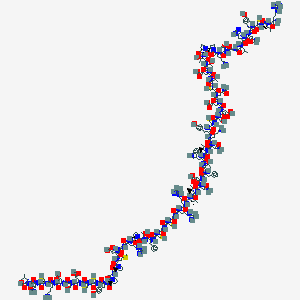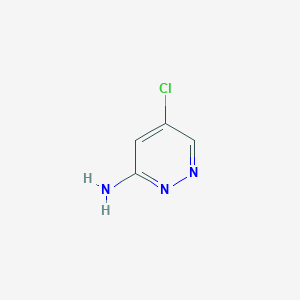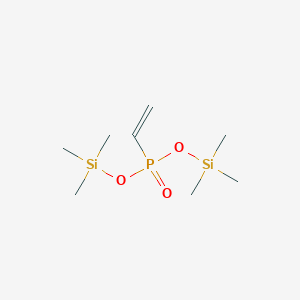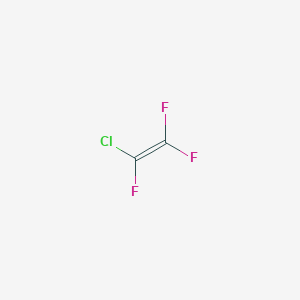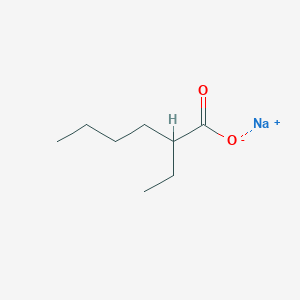
2-エチルヘキサン酸ナトリウム
概要
説明
Sodium 2-ethylhexanoate is a chemical compound with the molecular formula C8H15NaO2. It is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. This compound is widely used in various industrial applications, including as a catalyst, stabilizer, and intermediate in chemical synthesis .
科学的研究の応用
作用機序
Target of Action
Sodium 2-ethylhexanoate, a carboxylic acid, is known to interact with β-carbonic anhydrases (CAs, EC 4.2.1.1) from pathogenic fungi Cryptococcus neoformans (Can2) and Candida albicans (Nce103) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It has been suggested that the differences in the teratologic effects of the enantiomers of sodium 2-ethylhexanoate are likely due to their specific interaction with chiral molecules in the target .
Biochemical Pathways
Given its interaction with carbonic anhydrases, it can be inferred that it may influence the carbon dioxide and bicarbonate equilibrium in the cell, which is crucial for many biological processes including ph regulation and co2 transport .
Pharmacokinetics
Pharmacokinetic analyses for each of the enantiomers of Sodium 2-ethylhexanoate were performed in maternal plasma, maternal muscle, and embryo. The peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration . The area under the concentration versus time curve values for the two enantiomers were approximately 10% higher for the ®-antipode because of a slightly slower elimination of this compound .
Result of Action
It has been demonstrated that the ®-enantiomer of sodium 2-ethylhexanoate is a more potent teratogen than the (s)-enantiomer for inducing exencephaly and other organ malformations .
生化学分析
Biochemical Properties
Sodium 2-ethylhexanoate plays a crucial role in biochemical reactions. It is primarily used in the acylation of amines . The compound interacts with various enzymes and proteins, facilitating the formation of amine compounds through reductive amination with sodium carbonate
Cellular Effects
The effects of Sodium 2-ethylhexanoate on cellular processes are not fully understood. It is known that the compound can influence cell function. For instance, it has been suggested that Sodium 2-ethylhexanoate may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Sodium 2-ethylhexanoate involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity . The compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules and influencing enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-ethylhexanoate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited . Further in vitro or in vivo studies are needed to fully understand these temporal effects.
Metabolic Pathways
Sodium 2-ethylhexanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-ethylhexanoic acid in an organic solvent, such as methanol or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of sodium 2-ethylhexanoate .
Industrial Production Methods: In industrial settings, sodium 2-ethylhexanoate is produced by reacting 2-ethylhexanol with sodium hydroxide in the presence of a catalyst such as copper (II) oxide. The reaction is carried out under atmospheric pressure and optimized to achieve a high yield of the product .
化学反応の分析
Types of Reactions: Sodium 2-ethylhexanoate undergoes various chemical reactions, including:
Acylation: It is used as a base and catalyst in the acylation of amines, facilitating the formation of amides.
Substitution: It can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Acylation: Common reagents include amines and acyl chlorides.
Substitution: Reagents such as alkyl halides can be used to replace the sodium ion in sodium 2-ethylhexanoate.
Major Products:
類似化合物との比較
Sodium 2-ethylhexanoate can be compared with other similar compounds, such as:
Sodium octanoate: Similar in structure but with a shorter carbon chain, making it less hydrophobic.
Sodium hexanoate: Also similar but with an even shorter carbon chain, affecting its solubility and reactivity.
Sodium phenylpyruvate: Different in structure but used in similar applications as a catalyst and stabilizer.
Uniqueness: Sodium 2-ethylhexanoate is unique due to its branched carbon chain, which provides distinct hydrophobic properties and enhances its effectiveness as a catalyst and stabilizer in various applications .
特性
CAS番号 |
19766-89-3 |
|---|---|
分子式 |
C8H16NaO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
sodium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
JRVKWZTUEHWGRW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Na+] |
異性体SMILES |
CCCCC(CC)C(=O)[O-].[Na+] |
正規SMILES |
CCCCC(CC)C(=O)O.[Na] |
Key on ui other cas no. |
19766-89-3 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
同義語 |
2-Ethylhexanoic Acid Sodium Salt; 2-Ethylcaproic Acid Sodium Salt; _x000B_Sodium 2-Ethylcaproate; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
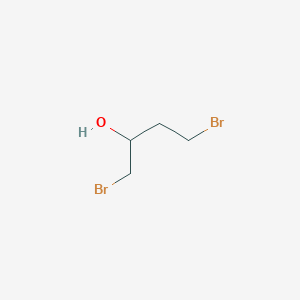
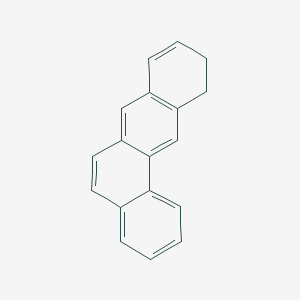
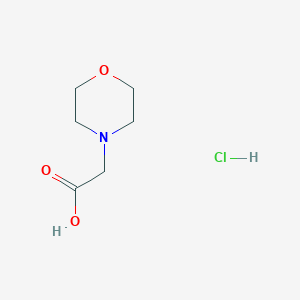
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
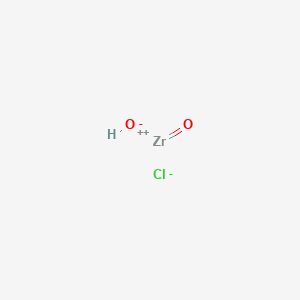
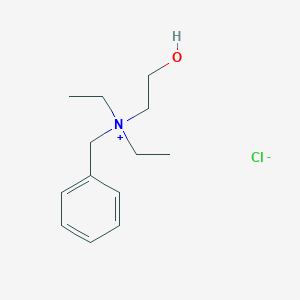

![8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol](/img/structure/B104666.png)
